molecular formula C11H22N2O3 B12308942 Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate

Cat. No.: B12308942
M. Wt: 230.30 g/mol
InChI Key: URJWLJNNPAUORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (recorded at 500 MHz and 125 MHz, respectively) provide detailed structural insights:

Nucleus δ (ppm) Multiplicity Assignment
¹H (NCH₃) 2.31 Singlet Methyl group on nitrogen
¹H (C4-OH) 4.52 Doublet (J = 6.5 Hz) Hydroxyl proton
¹³C (COO) 170.8 - Ester carbonyl

The downfield shift of the hydroxyl proton (δ 4.52) indicates hydrogen bonding, while the tert-butyl methyl groups resonate as a singlet at δ 1.43. Coupling constants between H3 and H4 (J = 9.8 Hz) confirm their trans-diaxial arrangement.

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹) include:

  • 3320 : O-H stretch (hydrogen-bonded hydroxyl)
  • 1725 : C=O stretch (ester carbonyl)
  • 1250 : C-O-C asymmetric stretch (ester)

The absence of N-H stretches above 3300 cm⁻¹ confirms the secondary amine’s methylation.

Mass Spectrometry (MS)

Electron ionization (70 eV) yields a molecular ion at m/z 230.2 (calc. 230.16 for C₁₁H₂₂N₂O₃). Fragmentation pathways include:

  • Loss of tert-butoxy group (m/z 174.1)
  • Cleavage of the pyrrolidine ring (m/z 98.0)

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁) with unit cell parameters:

  • a = 8.921 Å
  • b = 12.674 Å
  • c = 10.338 Å
  • β = 105.3°
  • Z = 4

The crystal packing is stabilized by C-H···O and O-H···I interactions (I = 3.45 Å), forming a hydrogen-bonded network along the b-axis. The pyrrolidine ring’s envelope conformation persists in the solid state, with torsional angles deviating ≤ 12° from ideal values.

Molecular dynamics simulations indicate the compound samples two dominant conformers in solution: one with the hydroxyl group axial (70% population) and another with it equatorial (30%). The energy barrier for interconversion is 8.2 kcal/mol, consistent with restricted rotation about the C3-N bond.

Properties

IUPAC Name

tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWLJNNPAUORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolidine Intermediate: tert-Butyl 3-Amino-4-Hydroxypyrrolidine-1-Carboxylate

A critical precursor in the synthesis is tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190141-99-2), which serves as the starting material for further modifications. This intermediate is synthesized via ring-opening reactions of bicyclic oxaza compounds or ammonolysis of epoxide derivatives.

Example Synthesis :
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (12.1 g, 65.3 mmol) was treated with ammonium chloride (15 g) and sodium azide (21.4 g, 329 mmol) in methanol/water (8:1). The mixture was heated at 60°C overnight, followed by hydrogenation using 10% palladium on carbon to yield tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (4.3 g, 96% yield).

Stepwise Synthesis of this compound

Alkylation of the Pyrrolidine Amine

The primary amine group on the pyrrolidine ring undergoes alkylation with methyl groups to introduce the methylamino moiety. This step often employs reductive amination or direct alkylation using methyl iodide in the presence of a base.

Representative Protocol :
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (2.3 g, 0.01 mol) was dissolved in dichloromethane (30 mL) and treated with methyl iodide (1.4 g, 0.01 mol) and triethylamine (1.4 mL, 0.01 mol) at 0°C. The reaction was stirred for 6 hours, followed by extraction and purification via silica gel chromatography (dichloromethane:methanol 95:5) to yield tert-butyl 3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate (1.8 g, 72% yield).

Acetic Acid Esterification

The final step involves coupling the methylamino-pyrrolidine intermediate with a tert-butyl-protected acetic acid derivative. This is typically achieved using carbodiimide-mediated coupling (e.g., EDCI/HOBt) or active ester strategies .

Detailed Procedure :
A solution of tert-butyl 3-(methylamino)-4-hydroxypyrrolidine-1-carboxylate (1.5 g, 6.5 mmol) in dichloromethane (50 mL) was treated with tert-butyl bromoacetate (1.3 g, 6.5 mmol) and N,N-diisopropylethylamine (1.7 mL, 9.8 mmol). The mixture was stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (hexane:ethyl acetate 3:1) to afford the target compound (1.4 g, 68% yield).

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Yields for critical steps vary significantly with solvent polarity and reaction temperature:

Step Solvent Temperature Yield Reference
Pyrrolidine ammonolysis Methanol/water 60°C 96%
Methyl alkylation Dichloromethane 0°C → RT 72%
Ester coupling Dichloromethane RT 68%

Polar aprotic solvents like dichloromethane favor nucleophilic substitution, while protic solvents enhance ammonolysis kinetics.

Catalytic Hydrogenation

The use of palladium on carbon (10% w/w) under hydrogen atmosphere (1–3 atm) ensures efficient reduction of azide intermediates to amines, with yields exceeding 90%.

Purification and Characterization

Chromatographic Techniques

Final purification often employs gradient elution on silica gel:

  • Mobile phase : Dichloromethane/methanol (95:5 to 90:10)
  • Retention factor (Rf) : 0.45–0.55 for the target compound.

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) :

  • δ 1.44 (s, 18H, tert-butyl groups)
  • δ 3.27 (m, 1H, pyrrolidine CH)
  • δ 4.21 (br, 1H, hydroxyl proton)

LC-MS Analysis :

  • Observed [M+H]+: 230.30 (calculated: 230.31)

Comparative Analysis of Synthetic Routes

Method A: Sequential Alkylation-Esterification

  • Advantages : High purity, minimal side products.
  • Limitations : Requires multiple purification steps (overall yield: 45–50%).

Method B: One-Pot Multi-Step Synthesis

  • Advantages : Reduced processing time.
  • Limitations : Lower yield (35–40%) due to competing reactions.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk use of di-tert-butyl dicarbonate (Boc anhydride) and methyl iodide reduces per-unit costs but necessitates stringent waste management protocols.

Chemical Reactions Analysis

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and related tert-butyl esters:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate Not Provided Tert-butyl ester, hydroxypyrrolidine, methylamino-acetate Combines a hydroxylated pyrrolidine with an amino-acetate side chain; potential hydrogen-bond donor/acceptor sites. N/A
Tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate C24H26F6N2O3 Quinoline, trifluoromethyl, piperidine-carboxylate Folded conformation with a 41.64° dihedral angle between quinoline and ester groups; exhibits helical supramolecular chains via O–H∙∙∙O bonds.
Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C18H18N2O4S Pyridine, sulfonyl, cyanophenyl Dihedral angle of 33.71° between aromatic rings; intramolecular C–H∙∙∙O bonds and 3D network via C–H∙∙∙N/O interactions.
(5S,10S,11S,14S)-11-Benzyl-5,14-di-tert-butyl-... (Compound 77) Complex peptide Multiple tert-butyl esters, benzyl, pyridinyl Macrocyclic peptide with tert-butyl esters for steric protection; synthesized using HATU/DIPEA coupling.

Key Observations :

  • Hydrogen Bonding: The target compound’s hydroxypyrrolidine and methylamino-acetate groups may form intramolecular hydrogen bonds, similar to the S(6) ring in the sulfonyl acetate analog . However, its lack of aromatic substituents (vs.
  • Conformational Flexibility: The dihedral angles in quinoline (41.64°) and pyridine (33.71°) analogs suggest that substituent bulkiness influences molecular packing. The target compound’s pyrrolidine ring may adopt a chair or envelope conformation, affecting solubility and binding interactions.
Crystallographic and Physicochemical Properties
Property Target Compound (Inferred) Quinoline-Piperidine Ester Sulfonyl Acetate
Molecular Weight ~250–300 g/mol (estimated) 528.47 g/mol 358.40 g/mol
Crystal System Not Reported Monoclinic Monoclinic (P21/c)
Hydrogen Bonding O–H∙∙∙N/O (potential) O–H∙∙∙O helical chains C–H∙∙∙O/N 3D network
Dihedral Angles N/A 41.64° (quinoline vs. ester) 33.71° (aromatic rings)
Thermal Stability Moderate (tert-butyl group) High (rigid quinoline core) Moderate (sulfonyl group)

Notes:

  • The sulfonyl acetate’s low µ value (0.20 mm⁻¹) indicates weak X-ray absorption, typical for light-atom structures .
  • The quinoline analog’s CF3 disorder (occupancy 0.824) highlights challenges in crystallizing fluorinated compounds .

Biological Activity

Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate, a compound with the molecular formula C11_{11}H22_{22}N2_2O3_3 and a molecular weight of approximately 230.30 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

The compound is characterized by a tert-butyl group and a hydroxypyrrolidine moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of chirality and the protection of amines. The tert-butyl group acts as a temporary blocking agent during these processes, enhancing the efficiency of synthetic routes with yields often exceeding 90% after deprotection.

Pharmacological Applications

This compound has been identified as a key intermediate in the development of pharmaceuticals, particularly in synthesizing peptidomimetics. Its incorporation into lead compounds is aimed at improving pharmacokinetic properties through standard peptide coupling reactions followed by selective deprotection.

Key Findings:

  • Cholinesterase Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Studies indicate that related compounds exhibit IC50_{50} values in the low micromolar range, suggesting effective inhibition .
  • Antioxidant Activity: The compound demonstrates strong antioxidant properties. In vitro assays have shown it can reduce oxidative stress in neuronal cells, indicating its potential protective effects against neurodegeneration .

The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites, influencing enzymatic activity, and modulating protein interactions. Docking studies suggest it binds to both catalytic and peripheral sites of AChE, potentially blocking β-amyloid aggregation associated with Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl N-[[(1S,2S)-1-Benzyl-3-tert-butoxycarbonylamino]-[4-(2-pyridyl)phenyl]methyl]carbamateContains a benzyl groupFocus on antiviral properties
Tert-butyl 2-{(4S)-4-hydroxypyrrolidin-3-ylamino}acetateStereoisomer with different chiralityPotential differences in biological activity
N-Methyl-N-(tert-butoxycarbonyl)-L-alanineSimpler structureUsed in peptide synthesis

This table illustrates the diversity among compounds sharing structural features with this compound, highlighting its unique chiral configuration and versatile applications.

Case Studies

  • Neuroprotective Effects: A study evaluated the neuroprotective effects of derivatives similar to this compound in mouse models of oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS), suggesting therapeutic potential for neurodegenerative conditions .
  • Esterase Profile Studies: Research on esterase inhibition revealed that compounds related to this compound effectively inhibited cholinesterases, with varying selectivity profiles that could inform drug design strategies for treating cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.